1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
CAS No.: 1396792-81-6
Cat. No.: VC6587717
Molecular Formula: C14H15FN2O2S
Molecular Weight: 294.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396792-81-6 |
|---|---|
| Molecular Formula | C14H15FN2O2S |
| Molecular Weight | 294.34 |
| IUPAC Name | 1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
| Standard InChI | InChI=1S/C14H15FN2O2S/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) |
| Standard InChI Key | PFFJTHGLWJIWOV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CS2)O)F |
Introduction
The compound 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a complex organic molecule that incorporates a urea backbone with a fluorophenyl group and a hydroxy-thiophenylpropyl side chain. This structure suggests potential applications in medicinal chemistry, given the diverse biological activities associated with urea derivatives and thiophene-containing compounds.
Synthesis and Preparation
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, the synthesis might involve the reaction of 2-fluoroaniline with a suitable isocyanate precursor containing the hydroxy-thiophenylpropyl group.
Potential Applications
Given the structural features of this compound, potential applications could include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume